![molecular formula C17H18ClNO B2691838 N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide CAS No. 2411304-75-9](/img/structure/B2691838.png)
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide, commonly known as Chloroacetanilide, is a white crystalline solid with a molecular formula of C16H16ClNO. It is widely used in the field of agriculture as a herbicide to control the growth of weeds in crops. Chloroacetanilide is also used in the synthesis of various organic compounds and pharmaceuticals.
科学研究应用
Chloroacetanilide has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in various crops, including corn, soybeans, and wheat. Chloroacetanilide inhibits the growth of weeds by interfering with the process of photosynthesis, which is essential for the growth and survival of plants. In addition to its use as a herbicide, Chloroacetanilide is also used in the synthesis of various organic compounds and pharmaceuticals.
作用机制
Chloroacetanilide acts as a photosystem II inhibitor, which means it interferes with the process of photosynthesis in plants. Photosystem II is responsible for the absorption of light and the conversion of energy into a usable form. Chloroacetanilide binds to the D1 protein, which is a critical component of photosystem II, and prevents the transfer of electrons, leading to a disruption in the process of photosynthesis.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have both acute and chronic effects on the environment. In acute exposure, it can cause skin irritation, eye irritation, and respiratory distress. In chronic exposure, it can lead to the accumulation of the herbicide in soil and water, which can have adverse effects on the ecosystem. Chloroacetanilide has also been shown to have toxic effects on aquatic organisms, including fish and amphibians.
实验室实验的优点和局限性
Chloroacetanilide is a widely used herbicide, and its mechanism of action has been extensively studied. It is relatively easy to synthesize and has a high level of purity. However, the use of Chloroacetanilide in lab experiments is limited due to its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling Chloroacetanilide to ensure their safety and the safety of the environment.
未来方向
There are several future directions for the study of Chloroacetanilide. One area of research is the development of new herbicides that are more environmentally friendly and have fewer toxic effects on the ecosystem. Another area of research is the study of the mechanism of action of Chloroacetanilide in more detail, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of Chloroacetanilide on different organisms could provide insight into its potential impact on the environment.
Conclusion:
Chloroacetanilide is a widely used herbicide that is used to control the growth of weeds in various crops. It acts as a photosystem II inhibitor and interferes with the process of photosynthesis in plants. Chloroacetanilide has both acute and chronic effects on the environment and has been shown to have toxic effects on aquatic organisms. While Chloroacetanilide is relatively easy to synthesize, its use in lab experiments is limited due to its toxicity and potential environmental impact. There are several future directions for the study of Chloroacetanilide, including the development of new herbicides, the study of its mechanism of action, and the study of its impact on different organisms.
合成方法
The synthesis of Chloroacetanilide involves the reaction between 2-chloroacetyl chloride and N,N-bis(2-methylphenyl)methylamine in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the amine to form an amide.
属性
IUPAC Name |
N-[bis(2-methylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-7-3-5-9-14(12)17(19-16(20)11-18)15-10-6-4-8-13(15)2/h3-10,17H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCQZFYHLPIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

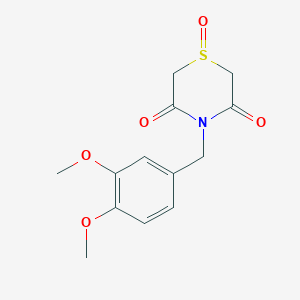
![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)
![2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2691760.png)
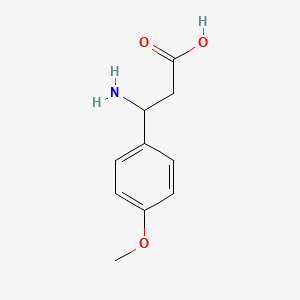
![methyl 2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2691764.png)
![[(2R,4R,6S)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B2691767.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2691768.png)
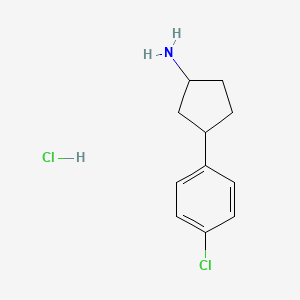
![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)
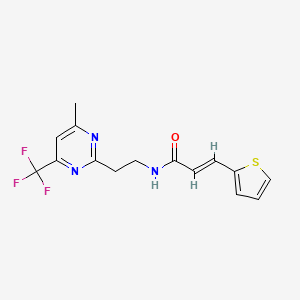

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2691775.png)
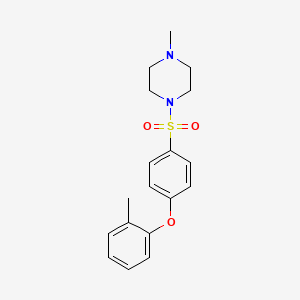
![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)